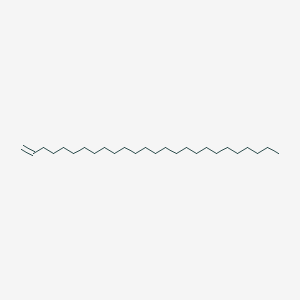

1-Hexacosene

Description

Properties

IUPAC Name |

hexacos-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-26H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXANELYEWRDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H52 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873052 | |

| Record name | 1-Hexacosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1-Hexacosene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alkenes, C24-28 .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18835-33-1, 64808-91-9, 93924-11-9 | |

| Record name | 1-Hexacosene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18835-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexacosene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018835331 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexacosene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064808919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hexacosene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alkenes, C24-28 .alpha.- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexacosene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Hexacosene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexacos-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alkenes, C24-28 α | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEXACOSENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSG4U9AQ89 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Hexacosene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040527 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Laboratory Synthesis of 1-Hexacosene

This guide provides a comprehensive overview of prevalent laboratory-scale synthesis pathways for 1-hexacosene, a long-chain alpha-olefin of significant interest in various research and development sectors, including materials science and as a precursor for specialty chemicals. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies.

Introduction to this compound

This compound (C₂₆H₅₂) is a linear alpha-olefin characterized by a terminal double bond.[1][2] Its long alkyl chain imparts specific physical properties, such as a high boiling point and low water solubility, making it a valuable building block in organic synthesis.[3][4] Applications range from its use in the production of polymers and surfactants to serving as a synthetic intermediate for complex organic molecules. The precise placement of the terminal double bond allows for a variety of subsequent chemical transformations.

This guide will explore four principal synthetic routes for the laboratory preparation of this compound: the Wittig Reaction, Grignard Reagent Synthesis, Dehydration of 1-Hexacosanol, and Olefin Metathesis. Each pathway will be discussed in detail, including its underlying mechanism, a step-by-step experimental protocol, and an analysis of its advantages and disadvantages.

Comparative Overview of Synthesis Pathways

The selection of an appropriate synthetic route for this compound depends on several factors, including the availability of starting materials, desired purity, scalability, and the specific equipment available in the laboratory. The following table provides a comparative summary of the key aspects of the four synthesis pathways discussed in this guide.

| Synthesis Pathway | Starting Materials | Typical Yield | Purity | Scalability | Key Advantages | Key Disadvantages |

| Wittig Reaction | Pentacosanal, Methyltriphenylphosphonium bromide | 60-80% | High | Good | High regioselectivity, mild reaction conditions. | Stoichiometric amounts of phosphine oxide byproduct.[5] |

| Grignard Reaction | 1-Bromopentacosane, Formaldehyde | 50-70% | Moderate | Excellent | Readily available starting materials, robust reaction. | Sensitivity to moisture and protic solvents, potential for side reactions.[6] |

| Dehydration of 1-Hexacosanol | 1-Hexacosanol | 70-90% | Moderate to High | Good | Atom-economical, relatively simple procedure. | Potential for alkene isomerization, requires acidic conditions.[2] |

| Olefin Metathesis | 1-Butene, 1-Tetracosene | 70-85% | High | Good | High catalytic efficiency, good functional group tolerance. | Requires specialized catalysts, potential for catalyst deactivation. |

The Wittig Reaction: Precision in Alkene Synthesis

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[5][7] This reaction is particularly valuable for the synthesis of this compound as it allows for the unambiguous placement of the double bond at the terminal position.[8]

Mechanistic Insight

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of the aldehyde, forming a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[5] The strong phosphorus-oxygen bond formation is the thermodynamic driving force for this reaction.[8]

Experimental Protocol: Synthesis of this compound via Wittig Reaction

This protocol details the synthesis of this compound from pentacosanal and methyltriphenylphosphonium bromide.

Materials:

-

Pentacosanal

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane (for chromatography)

Procedure:

-

Ylide Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath.

-

Slowly add n-butyllithium (1.05 equivalents) dropwise to the suspension. The color of the solution will typically turn deep red or orange, indicating the formation of the ylide. Allow the mixture to stir at 0°C for 1 hour.

-

Reaction with Aldehyde: In a separate flame-dried flask, dissolve pentacosanal (1.0 equivalent) in anhydrous THF.

-

Slowly add the pentacosanal solution to the ylide solution at 0°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]

-

Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using hexane as the eluent to afford pure this compound.[10][11]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The Wittig ylide is a strong base and will be quenched by water or other protic solvents. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Inert Atmosphere: The use of an inert atmosphere prevents the reaction of the highly reactive n-butyllithium and the ylide with oxygen.

-

Temperature Control: The initial formation of the ylide is performed at 0°C to control the exothermic reaction and prevent side reactions. The subsequent reaction with the aldehyde is allowed to proceed at room temperature for a sufficient reaction time.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Grignard Reaction: A Classic Carbon-Carbon Bond Formation

The Grignard reaction is a fundamental organometallic reaction involving the addition of a Grignard reagent (R-MgX) to a carbonyl group.[6] For the synthesis of this compound, this typically involves the reaction of a long-chain Grignard reagent with formaldehyde, followed by dehydration of the resulting primary alcohol.

Mechanistic Insight

The Grignard reagent is prepared by reacting an alkyl halide with magnesium metal. The resulting organomagnesium compound acts as a potent nucleophile, attacking the electrophilic carbon of the formaldehyde carbonyl group. An acid workup then protonates the intermediate alkoxide to yield a primary alcohol. This alcohol is subsequently dehydrated to form the terminal alkene.[12]

Experimental Protocol: Synthesis of this compound via Grignard Reagent

This protocol outlines the synthesis of this compound from 1-bromopentacosane.

Materials:

-

1-Bromopentacosane

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine (a small crystal for initiation)

-

Paraformaldehyde

-

Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

An appropriate acid catalyst for dehydration (e.g., p-toluenesulfonic acid)

-

Toluene or xylene (for dehydration)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 equivalents) under an inert atmosphere.

-

Add a small crystal of iodine.

-

In the dropping funnel, prepare a solution of 1-bromopentacosane (1.0 equivalent) in anhydrous diethyl ether.

-

Add a small portion of the alkyl bromide solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask.

-

Once the reaction has initiated, add the remaining 1-bromopentacosane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

Reaction with Formaldehyde: Cool the Grignard solution to 0°C. In a separate flask, depolymerize paraformaldehyde by heating and pass the resulting formaldehyde gas into the Grignard solution with vigorous stirring. Alternatively, a suspension of dry paraformaldehyde in anhydrous THF can be added carefully.

-

After the addition, allow the mixture to stir at room temperature for 2-3 hours.

-

Work-up and Dehydration: Cautiously quench the reaction by the slow addition of dilute HCl or H₂SO₄ at 0°C.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.

-

After removing the solvent, add toluene or xylene and a catalytic amount of p-toluenesulfonic acid to the crude 1-hexacosanol.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the dehydration.

-

Purification: After the dehydration is complete, cool the reaction, wash with NaHCO₃ solution, and dry the organic layer. Purify the crude this compound by vacuum distillation or column chromatography.

Causality Behind Experimental Choices:

-

Anhydrous and Inert Conditions: Grignard reagents are extremely sensitive to moisture and oxygen. All reagents and solvents must be anhydrous, and the reaction must be conducted under an inert atmosphere.[13]

-

Initiation: A crystal of iodine is often used to etch the surface of the magnesium, exposing a fresh surface to initiate the reaction.

-

Formaldehyde Source: Gaseous formaldehyde from the depolymerization of paraformaldehyde is often preferred to avoid introducing water, which is present in formalin solutions.[14]

-

Dehydration Step: A separate dehydration step is necessary to convert the initially formed primary alcohol into the desired alkene. The use of a Dean-Stark trap effectively removes water, driving the equilibrium towards the product.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Dehydration of 1-Hexacosanol: A Direct Approach

The acid-catalyzed dehydration of alcohols is a common and straightforward method for the synthesis of alkenes.[2] For the preparation of this compound, this involves the elimination of a water molecule from 1-hexacosanol in the presence of an acid catalyst.

Mechanistic Insight

The reaction typically proceeds via an E1 or E2 mechanism. In the E1 pathway, the hydroxyl group is protonated by the acid to form a good leaving group (water). Departure of the water molecule results in a primary carbocation, which can then lose a proton from an adjacent carbon to form the alkene. However, primary carbocations are unstable and prone to rearrangement. The E2 pathway, which is more likely for primary alcohols, involves a concerted process where a base (such as the conjugate base of the acid or another alcohol molecule) removes a proton from the β-carbon at the same time as the protonated hydroxyl group leaves.

Experimental Protocol: Synthesis of this compound by Dehydration

This protocol describes the dehydration of commercially available or previously synthesized 1-hexacosanol.

Materials:

-

1-Hexacosanol[15]

-

Acid catalyst (e.g., concentrated sulfuric acid, phosphoric acid, or p-toluenesulfonic acid)

-

High-boiling solvent (e.g., xylene or toluene), optional

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous calcium chloride (CaCl₂) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Place 1-hexacosanol (1.0 equivalent) in a round-bottom flask equipped with a distillation head and a receiving flask.

-

Add a catalytic amount of the acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a small amount of p-toluenesulfonic acid).

-

Dehydration: Heat the mixture under reduced pressure. The this compound product will distill as it is formed. Alternatively, the reaction can be carried out in a high-boiling solvent with a Dean-Stark trap to remove water.

-

Continue heating until no more product distills over.

-

Work-up: Wash the collected distillate with saturated NaHCO₃ solution to neutralize any remaining acid.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous CaCl₂ or Na₂SO₄.

-

Purification: The product can be further purified by fractional vacuum distillation to remove any isomeric impurities or unreacted starting material.

Causality Behind Experimental Choices:

-

Acid Catalyst: A strong acid is required to protonate the hydroxyl group, converting it into a good leaving group.

-

Heating: The dehydration reaction is an endothermic process and requires heat to proceed at a reasonable rate.

-

Removal of Products: Distilling the alkene as it is formed shifts the equilibrium of the reaction to the right, maximizing the yield.

-

Neutralization: The acidic catalyst must be neutralized during the work-up to prevent isomerization of the product and corrosion of equipment.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound via dehydration of 1-hexacosanol.

Olefin Metathesis: A Modern and Efficient Route

Olefin metathesis is a powerful catalytic reaction that involves the redistribution of alkene fragments. Cross-metathesis, in particular, can be employed for the synthesis of this compound by reacting a shorter alpha-olefin with a longer one in the presence of a suitable catalyst.

Mechanistic Insight

The reaction is catalyzed by transition metal alkylidene complexes (e.g., Grubbs' or Schrock catalysts). The catalyst reacts with one of the olefin substrates to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to generate a new alkylidene and a new olefin. This process continues, leading to a statistical distribution of olefin products, which can be driven towards the desired product by controlling the reaction conditions.

Experimental Protocol: Synthesis of this compound via Cross-Metathesis

This protocol describes the synthesis of this compound from 1-butene and 1-tetracosene.

Materials:

-

1-Tetracosene

-

1-Butene (can be bubbled through the reaction mixture)

-

Grubbs' second-generation catalyst or a similar ruthenium-based metathesis catalyst

-

Anhydrous and degassed dichloromethane (DCM) or toluene

-

Ethyl vinyl ether (for catalyst quenching)

-

Silica gel for column chromatography

-

Hexane (for chromatography)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-tetracosene (1.0 equivalent) in anhydrous and degassed DCM.

-

Add the Grubbs' catalyst (typically 0.1-1 mol%).

-

Metathesis Reaction: Bubble 1-butene gas through the solution at room temperature. The reaction is typically driven by the removal of the volatile ethylene byproduct.

-

Monitor the reaction by Gas Chromatography (GC) or TLC. The reaction is usually complete within a few hours.

-

Quenching: Once the reaction is complete, add a small amount of ethyl vinyl ether to quench the catalyst.

-

Purification: Concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel using hexane as the eluent. The desired this compound will elute, separated from any remaining starting material and catalyst residues.

Causality Behind Experimental Choices:

-

Catalyst Choice: Second-generation Grubbs' catalysts are often preferred due to their higher activity and better tolerance to functional groups.

-

Anhydrous and Degassed Solvents: Oxygen can deactivate the metathesis catalyst, so it is crucial to use solvents that have been freed from dissolved oxygen.

-

Excess of Volatile Olefin: Using an excess of the more volatile olefin (1-butene) and allowing the volatile byproduct (ethylene) to escape helps to drive the equilibrium towards the formation of the desired cross-metathesis product.

-

Catalyst Quenching: Ethyl vinyl ether reacts with the catalyst to form an inactive species, which facilitates purification.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound via olefin cross-metathesis.

Purification of this compound

Due to its high molecular weight and non-polar nature, the purification of this compound requires specific techniques.

-

Column Chromatography: This is a highly effective method for removing polar impurities, such as triphenylphosphine oxide from the Wittig reaction, and for separating the product from unreacted starting materials.[16] Given the non-polar nature of this compound, a non-polar eluent such as hexane or petroleum ether is typically used with a silica gel stationary phase.

-

Vacuum Distillation: For larger scale purifications or to separate this compound from other non-polar impurities with different boiling points, fractional vacuum distillation is the method of choice. The high boiling point of this compound necessitates the use of a vacuum to lower the boiling temperature and prevent thermal decomposition. A fractionating column is essential to achieve good separation from closely boiling isomers.

-

Crystallization: At room temperature, this compound is a waxy solid. Therefore, recrystallization from a suitable solvent at low temperatures can be an effective purification method, particularly for removing small amounts of impurities.

Conclusion

The laboratory synthesis of this compound can be achieved through several reliable pathways, each with its own set of advantages and challenges. The Wittig reaction offers excellent control over the double bond position, while the Grignard reaction provides a robust and scalable route from readily available starting materials. The dehydration of 1-hexacosanol is an atom-economical approach, and olefin metathesis represents a modern and highly efficient catalytic method. The choice of the optimal synthesis strategy will ultimately be guided by the specific requirements of the research, including purity, yield, and available resources. Careful execution of the chosen protocol, coupled with appropriate purification techniques, will ensure the successful preparation of high-purity this compound for a wide range of scientific applications.

References

-

Zhou, Y. J., et al. (2018). Microbial synthesis of long-chain α-alkenes from methanol by engineering Pichia pastoris. Metabolic Engineering, 47, 101-110. [Link]

-

Das, S., & Szostak, M. (2021). Synthesis of Alpha Olefins: Catalytic Decarbonylation of Carboxylic Acids and Vegetable Oil Deodorizer Distillate (VODD). Catalysts, 11(7), 876. [Link]

-

Li, Y., et al. (2022). Boosting Long-Chain Linear α-Olefins Synthesis from CO2 Hydrogenation over K–FeMn Catalyst via Stabilizing Active Sites. ACS Catalysis, 12(15), 9297-9307. [Link]

-

Wang, H., et al. (2023). Direct synthesis of extra-heavy olefins from carbon monoxide and water. Nature Communications, 14(1), 1835. [Link]

-

Organic Syntheses. (n.d.). Procedure 3. [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. [Link]

-

University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. [Link]

-

Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. [Link]

-

SciSpace. (n.d.). Process for purifying a normal alpha olefin mixture of its vinylidene content. [Link]

-

Organic Syntheses. (n.d.). Procedure 3. [Link]

-

Platt, I., & Styring, P. (2022). New olefin production routes—A review of defossilised supply chain technologies with regards to surfactant production. Frontiers in Sustainability, 3, 1057491. [Link]

-

ChemHelp ASAP. (2021, February 9). column chromatography & purification of organic compounds. [Link]

-

The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

- Google Patents. (n.d.). US4006065A - Process for the synthesis of pure isomers of long chain alkenes.

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

-

ResearchGate. (n.d.). Purification of Used Lubricating Oils Using Vacuum Distillation. [Link]

-

University of Rochester Department of Chemistry. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

-

Frontiers. (2022). New olefin production routes—A review of defossilised supply chain technologies with regards to surfactant production. [Link]

- Google Patents. (n.d.). US3306946A - Process for purifying a normal alpha olefin mixture of its vinylidene content.

-

ResearchGate. (n.d.). Efficient continuous synthesis of long-chain alkylbenzenes catalyzed by ionic liquids in microreaction systems. [Link]

-

ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. [Link]

-

Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

-

NileRed. (2013, October 22). 【4K】-- Column Chromatography (Purification). [Link]

-

PubChem. (n.d.). 1-Hexacosanol. [Link]

-

Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]

-

Chemistry LibreTexts. (2021). 10.1: Synthesis of Alkenes. [Link]

-

Total Organic Chemistry. (2020, August 8). Properties and Synthesis of Alkenes | Organic Chemistry Lessons. [Link]

-

ResearchGate. (n.d.). Acid-Catalyzed Dehydration of Fructose and Inulin with Glycerol or Glycerol Carbonate as Renewably Sourced Co-Solvent. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

NIST. (n.d.). This compound. [Link]

-

The Good Scents Company. (n.d.). This compound. [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 18835-33-1). [Link]

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. 格氏试剂 [sigmaaldrich.com]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. 1-Hexacosanol | C26H54O | CID 68171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Purification [chem.rochester.edu]

- 16. researchgate.net [researchgate.net]

1-Hexacosene: A Comprehensive Guide to Natural Sources, Extraction, and Analysis from Botanical Matrices

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

1-Hexacosene (C₂₆H₅₂) is a long-chain alpha-olefin of significant interest due to its prevalence in the epicuticular waxes of numerous plant species and its potential applications in pharmacology and specialty chemical synthesis. As a key component of the plant's protective barrier, its biosynthesis and physiological roles are intrinsically linked to stress tolerance and environmental interaction. This technical guide provides an in-depth exploration of this compound, designed for researchers, natural product chemists, and drug development professionals. We will traverse the landscape of its botanical origins, dissect the biochemical pathways of its formation, and present a critical evaluation of extraction and purification methodologies. The narrative emphasizes the causality behind experimental choices, offering field-proven insights into protocol design, from traditional solvent-based approaches to advanced supercritical fluid technologies. Finally, robust analytical techniques for definitive identification and quantification are detailed, ensuring a self-validating framework for scientific inquiry.

Introduction: The Significance of this compound

Very-long-chain fatty acids (VLCFAs) and their derivatives, including alkenes, alkanes, and alcohols, are fundamental components of plant cuticular waxes.[1][2] These lipids form a hydrophobic barrier on the plant's surface, playing a crucial role in preventing non-stomatal water loss, reflecting UV radiation, and defending against pathogens and herbivores.[3] this compound, a C26 mono-unsaturated alkene, is a constituent of this complex lipid mixture in various plants.[4]

While often studied as a chemotaxonomic marker or a component of the plant's defense system, the unique properties of long-chain olefins are gaining attention in drug development.[5][6] Their lipophilic nature can be leveraged in formulation science, potentially improving the bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[7] Understanding the natural sourcing and efficient extraction of this compound is the first critical step toward harnessing its potential.

Biosynthesis of this compound in Plants

This compound is not a primary metabolite but a product of the fatty acid elongation (FAE) system, an essential pathway in plants.[8][9] The synthesis of VLCFAs occurs in the endoplasmic reticulum, where a multi-enzyme complex sequentially adds two-carbon units from malonyl-CoA to a growing acyl-CoA chain, typically starting from C16 or C18 precursors.[2][10]

The resulting very-long-chain acyl-CoAs are then shunted into one of two primary pathways to produce wax components: a reduction pathway yielding primary alcohols and wax esters, or a decarbonylation pathway that produces aldehydes, alkanes, and alkenes.[2][10] The formation of this compound is a result of this intricate and highly regulated metabolic process.

Caption: Biosynthesis of VLCFAs and this compound in plant cells.

Natural Sources of this compound

This compound has been identified in a variety of plant species, often as a component of their leaf or fruit waxes. The concentration and presence can vary based on species, environmental conditions, and developmental stage.

| Plant Species | Family | Common Name | Reported Presence of this compound |

| Populus alba | Salicaceae | White Poplar | Yes[4] |

| Populus nigra | Salicaceae | Black Poplar | Yes[4] |

| Berberis asiatica | Berberidaceae | Asian Barberry | Yes |

| Quercus suber | Fagaceae | Cork Oak | Present in cuticular waxes[11] |

| Arctostaphylos uva-ursi | Ericaceae | Bearberry | Identified in leaf volatiles[12] |

| Vaccinium vitis-idaea | Ericaceae | Lingonberry | Identified in leaf volatiles[12] |

| Triticum aestivum | Poaceae | Wheat (Straw) | Present in straw waxes[13][14] |

Table 1: Selected plant species reported to contain this compound or its parent waxes.

Extraction Methodologies: A Comparative Analysis

The extraction of this compound is fundamentally an exercise in isolating non-polar lipids from a complex biological matrix. The choice of methodology is a critical decision, balancing yield, purity, cost, and environmental impact.[15][16]

Workflow: From Biomass to Pure Compound

The overall process involves extraction to generate a crude lipid fraction, followed by chromatographic purification to isolate this compound, and concluding with analytical verification.

Caption: General workflow for extraction and purification of this compound.

Conventional Solvent Extraction

This method relies on the principle of "like dissolves like," using non-polar organic solvents to solubilize the epicuticular waxes.[17][18]

-

Principle: Non-polar solvents (e.g., n-hexane, dichloromethane) effectively dissolve the long-chain hydrocarbons, alcohols, and esters found in plant waxes, leaving behind more polar cellular components like carbohydrates and proteins.[11]

-

Methodology (Soxhlet Extraction):

-

Preparation: Air-dry or freeze-dry fresh plant material to remove water, which can hinder extraction efficiency. Grind the material to a fine powder to maximize surface area.

-

Loading: Place the powdered plant material (e.g., 50 g) into a cellulose thimble.

-

Apparatus: Place the thimble into the main chamber of a Soxhlet extractor. Add a non-polar solvent like n-hexane (e.g., 300 mL) to the distillation flask.

-

Extraction: Heat the solvent to its boiling point. The solvent vapor travels up the distillation arm, condenses, and drips into the thimble, immersing the plant material. When the solvent level reaches the top of the siphon arm, the entire contents are siphoned back into the distillation flask.

-

Duration: Continue this process for 6-8 hours, or until the solvent in the siphon tube runs clear. This ensures exhaustive extraction.

-

Recovery: After extraction, concentrate the solvent using a rotary evaporator to yield the crude wax extract.

-

-

Causality: Soxhlet extraction is chosen for its exhaustive nature; the continuous cycling of fresh, warm solvent ensures that even compounds with moderate solubility are fully extracted over time. Hexane is an ideal solvent due to its high selectivity for non-polar lipids and its relatively low boiling point, which facilitates easy removal post-extraction.[11][13]

Supercritical Fluid Extraction (SFE)

SFE is a "green" technology that uses a fluid above its critical temperature and pressure as the extraction solvent. Supercritical carbon dioxide (scCO₂) is the most common choice due to its non-toxic, non-flammable, and inexpensive nature.[19][20]

-

Principle: In its supercritical state (above 31°C and 74 bar), CO₂ exhibits properties of both a liquid and a gas.[19] It has a liquid-like density, allowing it to dissolve solutes, but a gas-like low viscosity and high diffusivity, enabling it to penetrate the plant matrix efficiently.[21] The solvating power can be precisely tuned by manipulating temperature and pressure.[22]

-

Methodology:

-

Preparation: Prepare and grind plant material as for solvent extraction.

-

Loading: Pack the ground material into a high-pressure extraction vessel.

-

Pressurization: Pump liquid CO₂ into the system, where it is heated and pressurized to supercritical conditions (e.g., 60°C and 20 MPa / 200 bar).[13]

-

Extraction: Pass the scCO₂ through the extraction vessel. The this compound and other non-polar waxes dissolve into the fluid.

-

Collection: Route the scCO₂-extract mixture to a separator vessel at a lower pressure. This pressure drop causes the CO₂ to revert to a gaseous state, losing its solvating power and precipitating the extracted wax. The gaseous CO₂ can be recycled.

-

-

Causality: SFE offers high selectivity. By starting at lower pressures, more volatile compounds can be extracted. By increasing the pressure and thus the fluid density, the solvating power is increased to extract less soluble lipids like long-chain alkenes.[14][19] This tunability allows for fractionation directly during the extraction process, yielding a purer initial extract compared to solvent methods. The absence of organic solvent residue is a significant advantage for pharmaceutical applications.[20]

| Feature | Solvent Extraction (Soxhlet) | Supercritical Fluid Extraction (scCO₂) |

| Selectivity | Moderate; depends on solvent choice. | High; tunable with pressure/temperature. |

| Speed | Slow (hours). | Fast (minutes to a few hours).[20] |

| Solvent Usage | High volume of organic solvents. | Uses CO₂; minimal or no organic co-solvents.[21] |

| Solvent Residue | Potential for trace organic solvent. | None; CO₂ evaporates. |

| Operating Cost | Low initial cost, high solvent cost. | High initial equipment cost, low solvent cost.[20] |

| Environmental Impact | Negative (solvent disposal). | Green (CO₂ is recyclable, non-toxic). |

Table 2: Comparison of primary extraction methodologies.

Purification: Isolating this compound

The crude wax extract is a complex mixture. Column chromatography is a robust and scalable method for purifying this compound from other wax components.[23][24]

-

Principle: The separation is based on the differential adsorption of compounds to a solid stationary phase (e.g., silica gel) while a liquid mobile phase flows through it. Non-polar compounds like this compound have a low affinity for the polar silica gel and will elute quickly with a non-polar solvent. More polar compounds (e.g., fatty alcohols, sterols) will adsorb more strongly and require a more polar solvent to elute.[24]

-

Methodology:

-

Column Packing: Prepare a slurry of silica gel (60-200 mesh) in n-hexane and pour it into a glass column to create a uniform packed bed.

-

Sample Loading: Dissolve a known amount of crude wax extract in a minimal volume of n-hexane. Carefully load this solution onto the top of the silica gel bed.

-

Elution: Begin elution with 100% n-hexane. This compound, being an alkene, is very non-polar and will travel down the column quickly.

-

Fraction Collection: Collect the eluent in small, sequential fractions (e.g., 10 mL each).

-

Gradient Elution (Optional): After the non-polar compounds have eluted, gradually increase the solvent polarity (e.g., by adding ethyl acetate to the hexane) to elute more strongly adsorbed compounds, ensuring a clean separation.

-

Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the compound of interest. Pool the fractions containing pure this compound.

-

-

Causality: Silica gel is used as the stationary phase because its polar surface (silanol groups) effectively retains polar impurities. N-hexane is the initial mobile phase of choice because its low polarity is insufficient to dislodge polar compounds, allowing the highly non-polar this compound to pass through with minimal retention, thus achieving separation.[24]

Analytical Characterization and Quality Control

Unambiguous identification and quantification are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) are the gold standards for this purpose.[23][25]

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC separates volatile compounds based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which fragments them into characteristic ions, providing a "molecular fingerprint" for identification.

-

Protocol:

-

Sample Preparation: Dilute the purified sample in a suitable solvent like hexane.

-

Injection: Inject a small volume (e.g., 1 µL) into the GC inlet.

-

Separation & Analysis: The compound is analyzed using a pre-defined program.

-

-

Data Interpretation: The identity of this compound is confirmed by matching its retention time and its mass spectrum with that of an authentic standard or a reference library like the NIST Mass Spectral Library.[12][26] The mass spectrum will show a molecular ion peak (m/z 364.7) and a characteristic fragmentation pattern for a long-chain alkene.[12][26]

| Parameter | Typical Value | Rationale |

| Column | HP-5MS (or similar non-polar) | Separates based on boiling point; suitable for hydrocarbons.[12] |

| Carrier Gas | Helium | Inert and provides good resolution.[27] |

| Inlet Temperature | 300 °C | Ensures rapid volatilization of the long-chain analyte.[27] |

| Oven Program | Start at 60-70°C, ramp at 10°C/min to 300-320°C, hold for 5-10 min | Provides separation of lighter contaminants and ensures elution of the high-boiling point this compound.[12][27] |

| MS Ion Source | 200-230 °C | Standard temperature for electron ionization.[27] |

| Mass Range | 40-500 m/z | Covers the expected molecular ion and fragment masses.[27] |

Table 3: Example GC-MS parameters for this compound analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR can confirm the structure, including the position of the double bond.

-

Expected Signals:

-

¹H NMR: Will show characteristic signals for the terminal vinyl protons (=CH₂) around 4.9 ppm and the allylic protons (-CH₂-CH=) around 2.0 ppm. The long aliphatic chain will appear as a large multiplet around 1.2-1.4 ppm.

-

¹³C NMR: Will show distinct signals for the two sp² carbons of the double bond (C1 and C2) and multiple signals for the sp³ carbons of the long alkyl chain.[4][25]

-

Potential Applications in Drug Development

While direct pharmacological activity of this compound is not extensively documented, its physicochemical properties make it a candidate for several applications in pharmaceutical sciences:

-

Excipient in Formulations: As a long-chain, lipophilic molecule, it could be explored as a component in lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) or self-emulsifying drug delivery systems (SEDDS), to enhance the solubility and oral bioavailability of poorly water-soluble drugs.[7]

-

Topical Formulations: Its presence in natural waxes suggests potential as an emollient or waterproofing agent in dermatological creams and ointments.

-

Precursor for Synthesis: As a pure C26 alpha-olefin, it can serve as a valuable starting material for the synthesis of specialty surfactants, polymers, or other functionalized long-chain molecules with potential therapeutic applications.

Conclusion

This compound represents a valuable natural product obtainable from various plant sources, particularly from their epicuticular waxes. This guide has detailed the scientific rationale behind its biosynthesis, sourcing, and purification. For researchers, the choice between traditional solvent extraction and modern supercritical fluid extraction will depend on the desired scale, purity requirements, and available resources, with SFE offering significant advantages in selectivity and environmental safety. A robust purification strategy centered on silica gel chromatography, coupled with rigorous analytical validation by GC-MS and NMR, provides a self-validating workflow to obtain high-purity this compound. As the pharmaceutical industry continues to seek novel excipients and synthetic precursors, a thorough understanding of how to efficiently isolate and characterize molecules like this compound from sustainable botanical sources will be of increasing importance.

References

-

SpectraBase. (n.d.). This compound. [Link]

-

Joubes, J., et al. (2021). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. PubMed Central. [Link]

-

Joubes, J., et al. (2021). Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. PubMed. [Link]

-

Cassagne, C., et al. (1994). Biosynthesis of very long chain fatty acids in higher plants. PubMed. [Link]

-

OSADHI. (n.d.). List of plants having phytochemicals: this compound. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Bach, L., & Faure, D. (2010). Role of very-long-chain fatty acids in plant development, when chain length does matter. Comptes Rendus Biologies. [Link]

-

Bach, L., & Faure, D. (2010). Role of very-long-chain fatty acids in plant development, when chain length does matter. ScienceDirect. [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. [Link]

- Google Patents. (2006).

-

Carnahan, D. L., et al. (2012). Extraction and Analysis of Plant Alkanes and Long-Chain Alcohols Using Accelerated Solvent Extraction (ASE). ResearchGate. [Link]

-

Wikipedia. (n.d.). Supercritical fluid extraction. [Link]

-

Valadez-Carmona, L., et al. (2021). Methodological Optimization of Supercritical Fluid Extraction of Valuable Bioactive Compounds from the Acidophilic Microalga Coccomyxa onubensis. MDPI. [Link]

-

Simões, J., et al. (2020). The Influence of Solvent and Extraction Time on Yield and Chemical Selectivity of Cuticular Waxes from Quercus suber Leaves. MDPI. [Link]

-

Ardenghi, N., et al. (2019). Leaf wax n–alkane extraction: An optimised procedure. ResearchGate. [Link]

-

Sarker, S. D., & Nahar, L. (2018). Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review. PMC - NIH. [Link]

-

Jasco UK. (n.d.). Supercritical Fluid Extraction (SFE) Systems. [Link]

-

Shi, Y., et al. (2023). Extraction and Analysis of Chemical Compositions of Natural Products and Plants. MDPI. [Link]

-

SpectraBase. (n.d.). Hexacosane. [Link]

-

Al-Rudainy, B., et al. (2023). Sustainable Extraction and Purification of Phytochemicals: A Review of Green Solvents and Techniques. Chemical Methodologies. [Link]

-

Sierra Rivera, C. A., et al. (2020). Applied Techniques for Extraction, Purification, and Characterization of Medicinal Plants Active Compounds. Taylor & Francis eBooks. [Link]

-

Wiley-VCH. (n.d.). 1 Extraction of Natural Products from Plants – An Introduction. [Link]

-

Al Gfri, S. (n.d.). EXTRACTION OF PLANT MATERIAL. [Link]

-

CABI Digital Library. (2000). Application of centrifugal partition chromatography in a general separation and dereplication procedure for plant extracts. [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

de Oliveira, A. C., et al. (2019). Effects of the extraction method and chromatographic separation solvent in the antioxidant activity of different species of “espinheira-santa”. PMC - NIH. [Link]

-

MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. [Link]

-

CORE. (n.d.). The extraction and fractionation of waxes from biomass. [Link]

-

MDPI. (2022). Promising Sources of Plant-Derived Polyunsaturated Fatty Acids: A Narrative Review. [Link]

-

Longdom Publishing. (2023). Approach to Isolate and Purify Substances from Extraction Chromatography. [Link]

-

Asian Journal of Biological Sciences. (2024). GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and Petroleum Ether From Trigonella foenum-graecum Seeds. [Link]

-

Corpus Publishers. (2023). Separation and Purification of Plant Extracts by Removal of Chlorophyll, Xanthophylls and Pigments using Mineral Adsorbents in Liquid Chromatography (CLS). [Link]

-

Foods. (2021). Antioxidants of Natural Plant Origins: From Sources to Food Industry Applications. PMC - NIH. [Link]

-

Zhao, W. (2022). Potential Application of Drugs in Pharmacology. American Journal of Physiology, Biochemistry and Pharmacology. [Link]

-

PubMed. (2024). Exploring the Role of Carbon Monoxide in Seed Physiology: Implications for Stress Tolerance and Practical Uses. [Link]

-

Koch, K., & Barthlott, W. (2009). Plant Epicuticular Waxes: Chemistry, Form, Self-Assembly and Function. ResearchGate. [Link]

-

ResearchGate. (2023). Multitargeted pharmacokinetics, molecular docking and network pharmacology-based identification of effective phytocompounds from Sauropus androgynus (L.) Merr for inflammation and cancer treatment. [Link]

-

MDPI. (2023). Verbascoside-Rich Plant Extracts in Animal Nutrition. [Link]

-

Nogales, C. (2024). The Crucial Role of Pharmacology in Drug Development and Target Identification. Journal of Drug Discovery and Development. [Link]

-

MDPI. (2024). Exploring the Role of Carbon Monoxide in Seed Physiology: Implications for Stress Tolerance and Practical Uses. [Link]

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. PubMed. [Link]

-

MDPI. (2023). Cross-Talk and Physiological Role of Jasmonic Acid, Ethylene, and Reactive Oxygen Species in Wound-Induced Phenolic Biosynthesis in Broccoli. [Link]

Sources

- 1. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C26H52 | CID 29303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ajpbp.com [ajpbp.com]

- 6. longdom.org [longdom.org]

- 7. Pharmaceutical applications of cyclodextrins: basic science and product development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biosynthesis of very long chain fatty acids in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of very-long-chain fatty acids in plant development, when chain length does matter [comptes-rendus.academie-sciences.fr]

- 11. mdpi.com [mdpi.com]

- 12. This compound [webbook.nist.gov]

- 13. WO2006082437A1 - Isolation and fractionation of waxes from plants - Google Patents [patents.google.com]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. mdpi.com [mdpi.com]

- 16. chemmethod.com [chemmethod.com]

- 17. application.wiley-vch.de [application.wiley-vch.de]

- 18. static.adenuniv.com [static.adenuniv.com]

- 19. Supercritical fluid extraction - Wikipedia [en.wikipedia.org]

- 20. jasco.co.uk [jasco.co.uk]

- 21. jascoinc.com [jascoinc.com]

- 22. Solvent Supercritical Fluid Technologies to Extract Bioactive Compounds from Natural Sources: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. taylorfrancis.com [taylorfrancis.com]

- 24. corpuspublishers.com [corpuspublishers.com]

- 25. spectrabase.com [spectrabase.com]

- 26. This compound [webbook.nist.gov]

- 27. ajbs.scione.com [ajbs.scione.com]

The Unseen Guardian: 1-Hexacosene's Pivotal Role in Plant Cuticular Wax

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

The intricate and dynamic interface between a plant and its environment is the cuticle, a hydrophobic layer whose composition is critical for survival. Among the complex mixture of lipids that form the protective cuticular wax, very-long-chain alkenes play a vital, yet often overlooked, role. This technical guide delves into the core of this defense system, focusing on 1-hexacosene (C26H52), a 26-carbon monounsaturated alkene. We will explore its biosynthesis, its crucial functions in plant protection, and the methodologies required for its precise analysis, providing a comprehensive resource for researchers in plant biology, agriculture, and drug development seeking to understand and manipulate this key component of the plant's armor.

The Architecture of Protection: An Introduction to Plant Cuticular Wax

The aerial surfaces of most land plants are covered by a cuticle, a protective layer primarily composed of a cutin polymer matrix with embedded and overlying cuticular waxes.[1] These waxes are a complex mixture of hydrophobic compounds, predominantly very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary and secondary alcohols, ketones, and esters.[2] This waxy layer is the first line of defense against a multitude of environmental challenges.

The primary functions of cuticular wax include:

-

Prevention of Non-Stomatal Water Loss: The hydrophobic nature of the wax layer is crucial for limiting water evaporation from the plant surface, a critical adaptation for terrestrial life, especially in arid conditions.[3]

-

Defense Against Pathogens and Herbivores: The physical barrier of the wax can deter fungal spore germination and insect attachment. Furthermore, specific wax components can act as chemical signals in plant-insect interactions.[2]

-

Protection from UV Radiation: The crystalline structure of some epicuticular waxes can reflect harmful UV radiation, protecting the underlying photosynthetic tissues.

-

Self-Cleaning Properties: The Lotus effect, characterized by the superhydrophobicity of certain plant surfaces, is a result of the micro- and nanostructure of epicuticular wax crystals, which causes water droplets to roll off, carrying away dust and pathogens.

The Genesis of a Guardian: Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that occurs within the epidermal cells of the plant. It begins with the synthesis of C16 and C18 fatty acids in the plastids, which are then exported to the endoplasmic reticulum (ER) for further elongation and modification.

Elongation to a C26 Backbone

The foundational step in this compound synthesis is the elongation of shorter-chain fatty acids to a 26-carbon backbone. This is carried out by a multi-enzyme complex known as the fatty acid elongase (FAE). The FAE complex catalyzes a four-step cycle, adding two carbon units from malonyl-CoA in each round. The key enzymes involved are:

-

β-ketoacyl-CoA synthase (KCS): This enzyme catalyzes the initial condensation reaction and is a major determinant of the final chain length of the VLCFA.[3]

-

β-ketoacyl-CoA reductase (KCR): Reduces the β-ketoacyl-CoA to a β-hydroxyacyl-CoA.

-

β-hydroxyacyl-CoA dehydratase (HCD): Dehydrates the β-hydroxyacyl-CoA to an enoyl-CoA.

-

enoyl-CoA reductase (ECR): Reduces the enoyl-CoA to a saturated acyl-CoA.

For the synthesis of a C26 fatty acid, this cycle is repeated multiple times until the desired chain length is achieved.

The Introduction of Unsaturation: The Role of Desaturases

The defining feature of this compound is its double bond. The introduction of this double bond into the saturated C26 acyl-CoA is catalyzed by a class of enzymes known as acyl-CoA desaturases . While the specific desaturase responsible for creating this compound has not been definitively identified in all species, research in Arabidopsis thaliana has shed light on this process. Studies have identified an acyl-CoA desaturase, ADS4.2, which is responsible for the formation of very-long-chain monounsaturated alkenes. Although this particular enzyme was found to act on longer chain lengths (C33-C37), it provides a strong model for the biosynthesis of this compound. It is highly probable that a homologous desaturase with substrate specificity for C26 acyl-CoA exists.

The proposed biosynthetic pathway for this compound is therefore an "elongation-desaturation" pathway, where the fatty acid chain is first elongated to its full length and then the double bond is introduced.

}

Following desaturation, the resulting 1-hexacosenoyl-CoA is likely channeled into the alkane-forming pathway. This pathway involves a reduction to an aldehyde and a subsequent decarbonylation to yield the final this compound molecule.

A Dynamic Shield: Regulation of this compound Production

The composition of cuticular wax is not static; it is a dynamic layer that responds to both developmental cues and environmental stresses. The production of this compound and other wax components is tightly regulated at the transcriptional level.

The Influence of Environmental Stress

A growing body of evidence indicates that abiotic stresses, particularly drought and high salinity, lead to a significant increase in the total amount of cuticular wax.[3][4] Transcriptomic analyses have revealed the upregulation of numerous genes involved in wax biosynthesis under these conditions.[4][5] This includes genes encoding the core enzymes of the FAE complex and those involved in the final modification steps.

The transcription factor MYB96 has been identified as a key regulator in the drought-induced accumulation of cuticular wax in Arabidopsis. It directly activates the expression of several wax biosynthetic genes. While direct quantification of this compound under drought stress is an area of ongoing research, the general upregulation of the entire wax biosynthetic pathway strongly suggests that its production is also enhanced to fortify the cuticle against water loss. Very-long-chain alkanes, and by extension alkenes, are critical components of the pollen coat in some species, affecting pollen adhesion and hydration, which is sensitive to environmental humidity.[6]

The response to temperature is more complex. While moderate increases in temperature can lead to changes in membrane fluidity and potentially alter enzyme kinetics, extreme heat stress can damage enzymatic machinery and inhibit photosynthesis, which would indirectly impact the energy-intensive process of wax biosynthesis.

The Functional Significance of this compound

The presence of a double bond in this compound, as opposed to its saturated counterpart hexacosane, has important implications for the physical and chemical properties of the cuticular wax.

-

Impact on Crystallinity and Permeability: The kink introduced by the cis double bond in the long hydrocarbon chain disrupts the tight packing that is possible with saturated alkanes. This can lead to a more amorphous, less crystalline wax structure. This alteration in the wax matrix can influence the permeability of the cuticle to water and other molecules.

-

Role in Plant-Insect Interactions: The specific composition of cuticular hydrocarbons, including the presence and position of double bonds, can serve as crucial recognition cues for insects. Alkenes can act as contact pheromones or kairomones, influencing insect behavior such as feeding, mating, and oviposition.

-

Precursor for Other Compounds: Unsaturated wax components can be precursors for the synthesis of other bioactive molecules. For example, they can undergo oxidative cleavage to produce volatile aldehydes that may play a role in plant signaling or defense.

Methodologies for the Study of this compound

Accurate extraction and analysis of cuticular waxes are essential for understanding the role of this compound. The following provides a detailed protocol for this process.

Extraction of Cuticular Waxes

Objective: To selectively extract epicuticular waxes from the plant surface without disrupting the underlying epidermal cells.

Materials:

-

Plant tissue (e.g., leaves, stems)

-

Chloroform (or hexane)

-

Glass beakers or vials

-

Forceps

-

Nitrogen gas stream

-

Internal standard (e.g., n-tetracosane)

Protocol:

-

Sample Collection: Carefully excise the desired plant tissue.

-

Surface Area Measurement: If quantifying wax load per unit area, measure the surface area of the tissue before extraction.

-

Wax Extraction: Briefly immerse the plant tissue (e.g., for 30-60 seconds) in a known volume of chloroform containing a known amount of an internal standard. The short immersion time is crucial to minimize the extraction of intracellular lipids.

-

Solvent Evaporation: Remove the plant tissue from the solvent. Evaporate the solvent to dryness under a gentle stream of nitrogen gas.

-

Derivatization (Optional but Recommended): For improved gas chromatography, derivatize the wax residue to convert polar functional groups (e.g., alcohols, fatty acids) to more volatile silyl ethers. This is achieved by adding a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and pyridine and heating at 70-80°C for 30-60 minutes.

-

Final Preparation: Evaporate the derivatization reagents under nitrogen and redissolve the derivatized wax in a known volume of chloroform or hexane for analysis.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the individual components of the cuticular wax mixture.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for lipid analysis (e.g., HP-5MS)

GC-MS Parameters (Example):

-

Injector Temperature: 280°C

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp 1: 10°C/minute to 200°C

-

Ramp 2: 5°C/minute to 320°C, hold for 15 minutes

-

-

Carrier Gas: Helium

-

Mass Spectrometer:

-

Ionization mode: Electron Ionization (EI) at 70 eV

-

Scan range: m/z 50-600

-

Data Analysis:

-

Peak Identification: Identify the peaks in the chromatogram by comparing their mass spectra to a reference library (e.g., NIST). This compound will have a characteristic mass spectrum.

-

Quantification: Calculate the amount of this compound by comparing its peak area to the peak area of the internal standard.

}

Occurrence of this compound in the Plant Kingdom

This compound has been identified as a component of the cuticular wax in a variety of plant species, although its abundance can vary significantly. Some examples include:

-

Berberis asiatica [1]

-

Populus spp. (Poplar)

-

Certain agricultural crops, where its presence can influence post-harvest qualities and resistance to pests.[7]

Further research is needed to create a more comprehensive database of the occurrence and relative abundance of this compound across a wider range of plant families and ecological niches.

Future Perspectives and Applications

A deeper understanding of the role and regulation of this compound in plant cuticular wax opens up several avenues for future research and practical applications:

-

Crop Improvement: Genetic manipulation of the enzymes involved in this compound biosynthesis, such as specific KCS and desaturase genes, could lead to the development of crops with enhanced drought tolerance and resistance to certain pests.

-

Drug Development and Delivery: The plant cuticle is a primary barrier that must be overcome for the effective delivery of topical agrochemicals and pharmaceuticals. Understanding the composition and properties of the wax layer, including the contribution of alkenes like this compound, can inform the design of more effective formulations with improved penetration.

-

Biomarkers for Plant Health: Changes in the cuticular wax profile, including the levels of this compound, could potentially serve as biomarkers for early detection of plant stress.

-

Novel Biopesticides: The role of cuticular alkenes in insect communication suggests the potential for developing novel, environmentally friendly pest management strategies based on manipulating these chemical cues.

References

-

Chemical and Transcriptomic Analyses of Leaf Cuticular Wax Metabolism in Ammopiptanthus mongolicus under Osmotic Stress. (2022). MDPI. [Link]

-

The Plant Fatty Acyl Reductases. (2022). MDPI. [Link]

-

Integration of Transcriptome and Metabolome Reveals Wax Serves a Key Role in Preventing Leaf Water Loss in Goji (Lycium barbarum). (2024). National Institutes of Health. [Link]

-

Role of very-long-chain fatty acids in plant development, when chain length does matter. (2010). ResearchGate. [Link]

-

Comparative Transcriptome Analysis Provides Insights into the Effect of Epicuticular Wax Accumulation on Salt Stress in Coconuts. (2024). PubMed Central. [Link]

-

Update on Cuticular Wax Biosynthesis and Its Roles in Plant Disease Resistance. (2022). MDPI. [Link]

-

A Determinant of Substrate Specificity Predicted from the Acyl-Acyl Carrier Protein Desaturase of Developing Cat's Claw Seed. (1998). National Institutes of Health. [Link]

-

Changes in Morphology, Metabolism and Composition of Cuticular Wax in Zucchini Fruit During Postharvest Cold Storage. (2020). PubMed Central. [Link]

-

Characterization of substrate specificity of plant FatA and FatB acyl-ACP thioesterases. (2012). PubMed. [Link]

-

Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses. (2021). PubMed Central. [Link]

-

How Very-Long-Chain Fatty Acids Could Signal Stressful Conditions in Plants? (2016). National Institutes of Health. [Link]

-

Acyl–Acyl Carrier Protein Desaturases and Plant Biotic Interactions. (2022). MDPI. [Link]

-

Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids. (2018). PubMed Central. [Link]

-

Role of very-long-chain fatty acids in plant development, when chain length does matter. (2010). PubMed. [Link]

-

Deficiency of very long chain alkanes biosynthesis causes humidity-sensitive male sterility via affecting pollen adhesion and hydration in rice. (2019). PubMed. [Link]

-

Research advances on cuticular waxes biosynthesis in crops: A review. (2022). ResearchGate. [Link]

-

Water deficit regimes trigger changes in valuable physiological and phytochemical parameters in Helichrysum petiolare Hilliard & BL Burtt. (2018). IRIS-AperTO. [Link]

-

Advances in the understanding of cuticular waxes in Arabidopsis thaliana and crop species. (2015). PubMed. [Link]

-

GROWTH, QUALITY AND CAPSAICIN CONCENTRATION OF HOT PEPPER (CAPSICUM ANNUUM) UNDER DROUGHT CONDITIONS. (2019). Tokyo University of Agriculture. [Link]

-

Plant cuticular waxes: a review on functions, composition, biosyntheses mechanism and transportation. (2015). CABI Digital Library. [Link]

-

Functional Analysis of CsHsf10 in Drought Stress Response in Camellia sinensis. (2024). ResearchGate. [Link]

-

Epicuticular wax accumulation and regulation of wax pathway gene expression during bioenergy Sorghum stem development. (2022). PubMed Central. [Link]

-

Quantification of water stress effects on yield elements formation and spring barley yield in the conditions of Latvia. (2023). ResearchGate. [Link]

-

Wheat Topoisomerase VI Positively Regulates the Biosynthesis of Cuticular Wax and Cutin. (2024). Research Square. [Link]

Sources

- 1. Advances in the understanding of cuticular waxes in Arabidopsis thaliana and crop species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cabidigitallibrary.org [cabidigitallibrary.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Integration of Transcriptome and Metabolome Reveals Wax Serves a Key Role in Preventing Leaf Water Loss in Goji (Lycium barbarum) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deficiency of very long chain alkanes biosynthesis causes humidity-sensitive male sterility via affecting pollen adhesion and hydration in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Convergent Evolution of Alkene Biosynthesis: A Technical Guide to Long-Chain Hydrocarbon Production in Insects and Plants

A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: Nature's Waterproofing and Communication Systems

Long-chain alkenes, integral components of cuticular waxes, represent a fascinating example of convergent evolution between the plant and animal kingdoms. In insects, these hydrocarbons form a crucial barrier against desiccation and serve as a sophisticated language for chemical communication, influencing mating, social interactions, and species recognition.[1][2][3][4] Similarly, plants are coated in a waxy cuticle rich in long-chain alkanes that provides protection from water loss and various environmental stresses.[5][6] While fulfilling analogous functions, the biosynthetic machineries responsible for the production of these vital compounds in insects and plants have evolved independently, offering a rich field of study for biochemists, molecular biologists, and those interested in the development of novel insecticides, semiochemicals, and biofuels.

This technical guide provides an in-depth exploration of the core biosynthetic pathways of long-chain alkenes in both insects and plants. We will dissect the key enzymatic players, compare their mechanisms, and provide detailed experimental protocols for their study, empowering researchers to delve deeper into this intriguing area of natural product biosynthesis.

Part 1: The Insect Elongation-Decarboxylation Pathway: A P450-Driven Innovation

Insects have evolved a highly efficient pathway for the synthesis of their diverse array of cuticular hydrocarbons (CHCs), which are predominantly a complex mixture of straight-chain alkanes, alkenes, and methyl-branched hydrocarbons.[3] The biosynthesis of these compounds occurs primarily in specialized cells called oenocytes and involves a multi-step process culminating in a unique oxidative decarbonylation reaction.[1][3]

The Core Pathway: From Fatty Acids to Alkenes

The journey from basic building blocks to long-chain alkenes in insects begins with fatty acid synthesis. A fatty acid synthase (FAS) produces initial short-chain fatty acids, which are then extended by a series of membrane-bound fatty acid elongases (ELOs).[7] These elongases sequentially add two-carbon units from malonyl-CoA to the growing acyl chain, ultimately producing very-long-chain fatty acids (VLCFAs).[7]

The resulting VLC-acyl-CoAs are then reduced to their corresponding fatty aldehydes by a fatty acyl-CoA reductase (FAR). This two-electron reduction is a critical step, as the aldehyde serves as the direct precursor for the final hydrocarbon product.

The terminal and most remarkable step is the oxidative decarbonylation of the long-chain fatty aldehyde, which is catalyzed by a specialized set of cytochrome P450 enzymes from the CYP4G family.[8][9][10] This reaction involves the cleavage of the C-C bond of the aldehyde group, releasing carbon dioxide and forming a hydrocarbon that is one carbon shorter than the aldehyde precursor.[8][9]

Figure 1: Overview of the long-chain alkene biosynthetic pathway in insects.

The Key Player: Cytochrome P450 CYP4G

The discovery of the role of CYP4G enzymes as oxidative decarbonylases was a landmark in understanding insect hydrocarbon biosynthesis.[8][9] These enzymes are part of the large and diverse cytochrome P450 superfamily, which are typically involved in monooxygenase reactions.[11] However, the CYP4G subfamily has evolved a unique catalytic function.